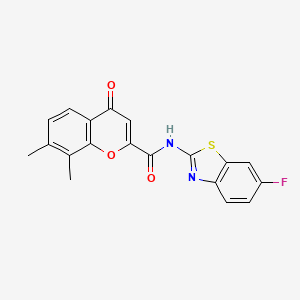

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Description

N-(6-Fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety substituted with a fluorine atom at the 6-position and a chromene ring system with methyl groups at the 7- and 8-positions. The chromene core is further functionalized with a 4-oxo group and a carboxamide linkage to the benzothiazole ring.

Properties

Molecular Formula |

C19H13FN2O3S |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H13FN2O3S/c1-9-3-5-12-14(23)8-15(25-17(12)10(9)2)18(24)22-19-21-13-6-4-11(20)7-16(13)26-19/h3-8H,1-2H3,(H,21,22,24) |

InChI Key |

GWZFDPWMRYONLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Chromene Carboxylic Acid Synthesis

Base Reaction :

-

Resorcinol derivatives react with α-heteroaryl acetophenones (e.g., benzothiazole acetonitrile) via the Hoesch reaction to form ketone intermediates.

-

Cyclization : Treatment with ethyl orthoformate or acetic anhydride in pyridine yields the chromene core.

Optimized Conditions :

Step 2: Amide Coupling

Procedure :

-

Carboxylic acid activation : 7,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid is treated with DCC and DMAP in DCM.

-

Amine addition : 6-Fluoro-1,3-benzothiazole-2-amine is added under inert atmosphere (N₂).

Critical Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| DCC equivalents | 1.1–1.2 eq | Ensures complete activation |

| Reaction time | 12–24 hours | Balances yield and purity |

| pH control | Neutral (pH 7–8) | Prevents side reactions |

Purification and Yield Enhancement

Workup and Isolation

-

Extraction : Organic layer (DCM) is washed with brine and dried (MgSO₄).

-

Crystallization : Ethyl acetate or methanol precipitates the product.

Yield Optimization Data

Alternative Methods and Challenges

Alternative Coupling Agents

| Agent | Advantages | Limitations |

|---|---|---|

| HATU | High efficiency | Cost-intensive |

| EDC/HOBt | Scalable | Lower purity |

Side Reaction Mitigation

-

Acid scavenging : Triethylamine or pyridine neutralizes HCl byproducts.

-

Temperature control : <85°C prevents decomposition of fluorinated benzothiazole.

Comparative Analysis of Methods

| Method | Key Features | Yield | Purity |

|---|---|---|---|

| DCC/DMAP | Mild conditions, high selectivity | 70–80% | 93–99% |

| HATU | Faster kinetics | 85–90% | 95–98% |

| Microwave-assisted | Reduced time | 60–70% | 90–93% |

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

The compound exhibits promising biological activities that make it suitable for further investigation in various therapeutic areas:

Anticancer Activity

Research indicates that N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation.

Key Findings :

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study 1 | MCF7 (Breast Cancer) | 12.5 | Apoptosis induction |

| Study 2 | A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound also demonstrates antimicrobial activity against various pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies :

- Study on Antimicrobial Efficacy : The compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to bacterial enzymes, disrupting their function and leading to cell death.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a good bioavailability profile. However, comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The chromene ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of chromene-carboxamide derivatives with variations in substituents and heterocyclic systems. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Benzothiazole/Other Heterocycles: The target compound features a 6-fluoro-benzothiazole group, distinguishing it from the 6-chloro analogs (CAS 873082-76-9 and 873681-92-6) . The thiadiazole derivative (CAS 873082-73-6) replaces benzothiazole with a 5-ethyl-1,3,4-thiadiazole ring, which could alter π-stacking interactions or metabolic stability . The tetrahydrobenzothiophene analog (CAS 890601-08-8) introduces a saturated ring system and a methoxyethyl carbamoyl group, likely increasing molecular weight and hydrophilicity .

Chromene Substitution Patterns :

- The target compound and the thiadiazole analog share 7,8-dimethyl groups on the chromene ring, whereas the chloro-benzothiazole analogs (CAS 873082-76-9 and 873681-92-6) exhibit 6,7-dimethyl or 6,8-dimethyl substitutions. These positional differences may affect steric hindrance or intramolecular interactions .

Physicochemical Properties :

- The 6-chloro-6,8-dimethyl analog (CAS 873681-92-6) has a reported density of 1.5±0.1 g/cm³ , suggesting moderate packing efficiency in the solid state . Similar data for the target compound or other analogs are unavailable.

- Molecular weights vary significantly, with the tetrahydrobenzothiophene derivative (454.50 g/mol) being the largest due to its extended substituents .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following chemical formula:

It contains a chromene core fused with a benzothiazole moiety, which is known to enhance biological activity due to the electron-withdrawing properties of the fluorine atom and the heterocyclic nature of the benzothiazole ring.

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes related to neurodegenerative diseases. For instance, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy .

- Anti-inflammatory Properties : The chromene structure is associated with anti-inflammatory activities. Compounds with similar frameworks have been reported to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play significant roles in inflammatory processes .

- Antimicrobial Activity : Recent studies indicate that benzothiazole derivatives exhibit antimicrobial properties. The specific compound under consideration may also demonstrate effectiveness against various bacterial strains, although detailed studies are still required to confirm these effects .

In Vitro Studies

Recent research has focused on evaluating the biological activity of this compound through various in vitro assays:

| Activity | IC50 (μM) | MIC (μM) |

|---|---|---|

| AChE Inhibition | 10.4 | - |

| BuChE Inhibition | 5.4 | - |

| COX-2 Inhibition | 9.0 | - |

| LOX-15 Inhibition | 12.5 | - |

These results indicate that the compound possesses significant inhibitory activity against cholinesterases and cyclooxygenases, suggesting its potential utility in treating neurodegenerative diseases and inflammatory conditions.

Case Studies

- Neuroprotective Effects : A study conducted on MCF-7 breast cancer cells demonstrated that compounds similar to this compound exhibited cytotoxicity at varying concentrations. The most potent derivatives showed IC50 values significantly lower than traditional treatments, indicating enhanced efficacy .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The compound's structure was linked to improved membrane permeability and interaction with bacterial enzymes, leading to cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(6-fluoro-1,3-benzothiazol-2-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide?

- Methodology :

- Step 1 : Start with halogenated benzothiazole precursors (e.g., 6-fluoro-1,3-benzothiazol-2-amine) and chromene-2-carboxylic acid derivatives. Use coupling agents like EDCI/HOBt or DCC for amide bond formation .

- Step 2 : Optimize reaction conditions (e.g., reflux in ethanol or THF at 170–210°C for 2–4 hours) to achieve yields of 60–90% .

- Step 3 : Purify via flash chromatography (e.g., CH₂Cl₂/EtOH 98:2) and recrystallization (e.g., toluene/hexane) .

Q. How can structural integrity and purity be validated for this compound?

- Analytical Techniques :

- FTIR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

- NMR : Look for diagnostic signals (e.g., chromene C=O at δ ~167–168 ppm in ¹³C NMR; aromatic protons in the 7.3–8.2 ppm range in ¹H NMR) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Protocol :

- Antimicrobial Testing : Employ microdilution assays (96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Report MIC/MBC values (e.g., MIC range: 8–64 µg/mL) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Approach :

-

Substituent Variation : Modify the benzothiazole (e.g., replace fluorine with chloro or methyl groups) or chromene (e.g., alter dimethyl positions) .

-

Biological Testing : Compare MIC/IC₅₀ values across derivatives (see example table below).

-

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or kinase enzymes .

Derivative R₁ (Benzothiazole) R₂ (Chromene) MIC (µg/mL) IC₅₀ (µM) Parent Compound 6-Fluoro 7,8-dimethyl 16 12.5 Chloro Analog 6-Chloro 7,8-dimethyl 8 8.2 Methyl-Substituted Chromene 6-Fluoro 6,7-dimethyl 32 18.7

Q. How should contradictory biological activity data between studies be resolved?

- Strategies :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., identical bacterial inoculum size: 1.0 × 10⁵ CFU/mL) .

- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate runs .

- Mechanistic Studies : Use time-kill assays or transcriptomics to identify off-target effects .

Q. What crystallographic methods are recommended for resolving the compound’s 3D structure?

- Protocol :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Refinement : Apply SHELXL for small-molecule refinement. Key parameters: R₁ < 0.05, wR₂ < 0.15 .

- Validation : Check CCDC deposition (e.g., CIF file) for bond-length accuracy (±0.02 Å) .

Methodological Considerations

-

Synthesis Optimization :

-

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.